[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps. One common route starts with the preparation of 4-(5-methyl-1H-tetrazol-1-yl)aniline, which is then reacted with 4-(pyridin-2-yl)piperazine under specific conditions to form the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1H-tetrazol-1-yl)aniline: Shares the tetrazole ring but lacks the piperazine moiety.
4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring attached to a benzoic acid group.
1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its combination of a tetrazole ring and a piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-7-5-15(6-8-16)18(26)24-12-10-23(11-13-24)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3 |
InChI Key |
SHLARRPISZDWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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